3-(3-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride
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Overview
Description
3-(3-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a bromophenyl group, an oxazole ring, and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride typically involves multi-step reactions. One common method includes the following steps:
Oxazole Formation: The construction of the oxazole ring through cyclization reactions.
Sulfonylation: The addition of the sulfonyl chloride group to the oxazole ring.
These reactions often require specific catalysts and conditions to proceed efficiently. For example, the bromination step may use bromine or N-bromosuccinimide (NBS) as the brominating agent, while the cyclization to form the oxazole ring may involve the use of strong acids or bases .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The bromophenyl group can be further functionalized through oxidation or reduction reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and various substituted oxazole derivatives .
Scientific Research Applications
3-(3-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride is primarily related to its ability to interact with biological molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This reactivity makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzenesulfonyl chloride: Similar in structure but lacks the oxazole ring.
4-Bromophenyl oxazole: Contains the oxazole ring but differs in the position of the bromine atom.
3-(4-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride: Similar structure with the bromine atom in a different position.
Uniqueness
3-(3-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride is unique due to the combination of the bromophenyl group, oxazole ring, and sulfonyl chloride functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H5BrClNO3S |
---|---|
Molecular Weight |
322.56 g/mol |
IUPAC Name |
3-(3-bromophenyl)-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H5BrClNO3S/c10-7-3-1-2-6(4-7)8-5-9(15-12-8)16(11,13)14/h1-5H |
InChI Key |
UBYWQHKQRMDFHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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